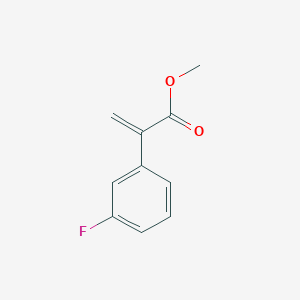

Methyl 2-(3-fluorophenyl)acrylate

Description

Contextual Significance of Fluorinated Acrylates in Organic Synthesis

Fluorinated acrylates are a class of monomers that play a significant role in organic synthesis and polymer chemistry. The incorporation of fluorine atoms into acrylate (B77674) molecules imparts a range of desirable properties to the resulting polymers. youtube.comresearchgate.net These properties stem from the unique nature of the carbon-fluorine bond, which is the strongest single bond in organic chemistry.

The key properties and applications of fluorinated acrylates in organic synthesis include:

Low Surface Energy: The presence of fluorine atoms lowers the surface energy of the polymer, leading to materials with water and oil repellency. This is highly valuable for creating protective coatings and self-cleaning surfaces. youtube.comnih.gov

High Thermal Stability and Chemical Resistance: The strength of the carbon-fluorine bond contributes to the enhanced thermal stability and resistance of these polymers to harsh chemicals, solvents, acids, and bases. youtube.comresearchgate.net

Enhanced Durability: Fluorinated acrylic polymers often exhibit greater resistance to photodegradation and environmental wear compared to their non-fluorinated counterparts, making them suitable for outdoor applications. youtube.com

Unique Optical Properties: The introduction of fluorine can also alter the refractive index of the polymer, a property that is leveraged in the development of specialized optical materials. researchgate.net

The synthesis of fluorinated acrylic polymers is typically achieved through free radical polymerization of fluorinated acrylate monomers. youtube.com These monomers can be homopolymerized or copolymerized with non-fluorinated acrylic monomers to tailor the properties of the final material for specific applications, such as in advanced coatings, automotive finishes, and electronic devices. youtube.comresearchgate.net

Research Landscape and Knowledge Gaps for Methyl 2-(3-fluorophenyl)acrylate

Despite the broad interest in fluorinated acrylates, the research landscape for this compound specifically appears to be limited. A thorough review of available scientific literature indicates a significant knowledge gap concerning the synthesis, reactivity, and application of this particular compound.

While data for related compounds, such as other isomers or acrylates with different fluorinated substituents, is more readily available, specific research findings for this compound are scarce. This lack of dedicated research presents several opportunities for future investigation:

Synthesis and Characterization: There is a need for the development and optimization of synthetic routes to produce this compound with high purity and yield. Detailed characterization of its physical and chemical properties would provide a foundational understanding of the molecule.

Polymerization Studies: Investigation into the polymerization behavior of this compound, both as a homopolymer and in copolymers, would be valuable. Understanding the properties of the resulting polymers could uncover novel applications.

Exploration of Reactivity: Research into the reactivity of the acrylate and the fluorophenyl groups could reveal its potential as an intermediate in the synthesis of new organic compounds, including pharmaceuticals and agrochemicals.

In essence, this compound represents an under-explored area within the broader field of fluorinated acrylates. The potential for this compound to contribute to the development of new materials and molecules is high, warranting further dedicated research to fill the existing knowledge gaps.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-fluorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXDQAHDYDIMMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)C1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Engineering for Methyl 2 3 Fluorophenyl Acrylate

Established Synthetic Pathways for Substituted Acrylates

The construction of the core acrylate (B77674) structure, particularly those with substitution at the 2-position, can be achieved through various established synthetic routes. These methods range from traditional multi-step sequences to more advanced, efficient approaches.

Conventional Multistep Approaches

Historically, the synthesis of complex acrylates often involved multi-step procedures. These could include the Knoevenagel-Doebner condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, followed by decarboxylation. For instance, 3-fluorocinnamic acid, a related compound, can be prepared via the Knoevenagel-Doebner reaction of 3-fluorobenzaldehyde (B1666160) with malonic acid. georganics.sk Subsequent esterification would then yield the desired methyl ester. Another classical approach involves the Reformatsky reaction, utilizing an α-halo ester and a carbonyl compound in the presence of zinc.

Atom-Economical and Convergent Syntheses

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are prime examples of atom-economical and convergent methods for the synthesis of 2-aryl acrylates.

The Heck reaction provides a direct method for the arylation of alkenes. google.comorganic-chemistry.orgnih.gov In the context of synthesizing methyl 2-(3-fluorophenyl)acrylate, this would involve the coupling of an aryl halide, specifically 3-fluoro-iodobenzene or 3-fluoro-bromobenzene, with methyl acrylate. nih.govresearchgate.netresearchgate.net The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297), in the presence of a phosphine (B1218219) ligand and a base. mdpi.com

The Suzuki-Miyaura coupling reaction offers another powerful and versatile route. organic-chemistry.orglibretexts.orggoogle.com This reaction involves the cross-coupling of an organoboron compound, such as an arylboronic acid, with an organic halide. To synthesize the target molecule, 3-fluorophenylboronic acid would be coupled with a suitable 2-haloacrylate derivative, such as methyl 2-bromoacrylate, in the presence of a palladium catalyst and a base. libretexts.org The Suzuki reaction is known for its mild reaction conditions and high tolerance of various functional groups.

The following table summarizes typical conditions for these palladium-catalyzed coupling reactions.

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Heck Coupling | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 80-100 | 70-90 | researchgate.net |

| Suzuki Coupling | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Water | 80-110 | 85-95 | libretexts.org |

Strategic Fluorination Approaches for Aryl Acrylates

Direct Fluorination Techniques

Direct C-H fluorination of a pre-formed methyl 2-phenylacrylate molecule presents a highly atom-economical approach. This method avoids the pre-functionalization of the aromatic ring. Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), are often employed for this purpose, typically in the presence of a transition metal catalyst. However, achieving regioselectivity, particularly to obtain the meta-substituted product, can be a significant challenge and often requires specific directing groups on the substrate.

Halogen-Exchange Strategies

The halogen-exchange (Halex) reaction is a common method for introducing fluorine into an aromatic ring. This nucleophilic aromatic substitution involves treating an aryl chloride or bromide with a fluoride (B91410) salt, such as potassium fluoride (KF) or cesium fluoride (CsF). The reaction is often facilitated by the presence of a phase-transfer catalyst or conducted in a polar aprotic solvent at elevated temperatures. For the synthesis of the target compound, this would entail the fluorination of methyl 2-(3-chlorophenyl)acrylate or methyl 2-(3-bromophenyl)acrylate. The success of this strategy depends on the activation of the aromatic ring towards nucleophilic attack.

Building Block Synthesis with Fluorine Incorporation

A highly reliable and common strategy involves the use of a pre-fluorinated building block. In this approach, a commercially available or readily synthesized fluorinated starting material is incorporated into the molecular structure. For the synthesis of this compound, this would involve starting with a 3-fluoro-substituted benzene (B151609) derivative.

As outlined in the convergent synthesis section (2.1.2), this is the most direct and widely applicable approach. The key starting materials would be:

For the Heck Reaction: 1-iodo-3-fluorobenzene or 1-bromo-3-fluorobenzene.

For the Suzuki-Miyaura Reaction: 3-fluorophenylboronic acid.

These fluorinated building blocks are then coupled with the appropriate acrylate partner to construct the final molecule. This method offers excellent control over the position of the fluorine atom and generally provides good to excellent yields of the desired product.

The synthesis of (E)-3-(3-Fluorophenyl)acrylic acid has been reported through methods such as the Knoevenagel-Doebner reaction and Suzuki coupling, which can then be esterified to the methyl ester. georganics.sk

Catalytic Transformations in this compound Synthesis

The synthesis of this compound, a molecule of interest in materials science and as a potential building block for complex organic structures, is amenable to a variety of modern catalytic strategies. These methods offer pathways to this α-aryl acrylate with control over reactivity and, in some cases, stereochemistry. The following sections detail the application of organocatalysis, transition metal catalysis, and photocatalysis/electrocatalysis in the formation of this and structurally related compounds.

Organocatalytic Methods for Asymmetric Synthesis

Asymmetric organocatalysis has emerged as a powerful tool for the construction of chiral molecules, relying on small organic molecules as catalysts. acs.orgbeilstein-journals.org This approach avoids the use of metals and offers a green and often highly enantioselective route to desired products. acs.orgbeilstein-journals.org While specific examples for the direct asymmetric synthesis of this compound are not extensively reported, the foundational principles of organocatalysis suggest potential pathways.

Enamine catalysis is a cornerstone of organocatalysis, typically involving the reaction of a carbonyl compound with a chiral secondary amine to form a nucleophilic enamine intermediate. princeton.eduyoutube.com This enamine can then react with an electrophile. For the synthesis of α-aryl acrylates, a plausible, though not yet demonstrated, strategy would involve the reaction of a suitable precursor with an electrophilic source of the 3-fluorophenyl group. The development of such a process would provide a valuable metal-free method for the asymmetric synthesis of this class of compounds.

Iminium ion catalysis involves the activation of an α,β-unsaturated carbonyl compound by a chiral secondary amine to form a transient iminium ion. This activation lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack. While direct application to the synthesis of this compound is not documented, this strategy is widely used in asymmetric synthesis.

Cooperative and bifunctional catalysis utilize catalysts with multiple functional groups that act in concert to promote a reaction. nih.gov These systems can involve the simultaneous activation of both the nucleophile and the electrophile. For instance, a chiral organocatalyst could possess a basic site to deprotonate a pro-nucleophile and a hydrogen-bond donor site to activate an electrophile. Such a strategy could be envisioned for the asymmetric α-arylation of a suitable acrylate precursor, although specific applications to this compound synthesis remain to be explored. The polymerization of acrylic monomers has been shown to be promoted by cooperative effects of Lewis acid/base pairs. tum.de

Transition Metal-Catalyzed Reactions

Transition metal catalysis is a highly versatile and widely employed strategy for the formation of carbon-carbon bonds, including the α-arylation of acrylates. acs.org Palladium, nickel, and other transition metals can effectively catalyze the coupling of aryl halides or their equivalents with acrylate derivatives. acs.orgnih.gov

Palladium-catalyzed cross-coupling reactions are particularly prominent. nih.gov The Mizoroki-Heck reaction, for example, involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. ugent.beorganic-chemistry.orgnih.govyoutube.comacs.org This reaction can be used to synthesize α-aryl acrylates from aryl halides and acrylates. researchgate.net Similarly, the Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide, is a powerful tool for C-C bond formation. researchgate.netnih.govyoutube.comyoutube.com The synthesis of α-aryl substituted acrylates has been achieved through palladium-catalyzed Suzuki reactions between potassium (hetero)aryltrifluoroborates and α-arylsulfonyloxyacrylates. researchgate.netsemanticscholar.orgrsc.orgresearchgate.net

Nickel-catalyzed α-arylation of carbonyl compounds has also been developed as a viable alternative. acs.orgxmu.edu.cn These methods can tolerate a range of functional groups and provide good yields of the desired α-aryl products.

Below is a table summarizing representative transition metal-catalyzed α-arylation reactions of acrylates.

| Catalyst System | Aryl Source | Acrylate | Product | Yield (%) | Reference |

| Pd(OAc)₂, SPhos, K₃PO₄ | Phenyltrifluoroborate | Ethyl 2-(p-nosyloxy)acrylate | Ethyl 2-phenylacrylate | 83 | researchgate.net |

| Pd(dba)₂, L·HBr, Cs₂CO₃ | 4-Bromoanisole | n-Butyl acrylate | n-Butyl 2-(4-methoxyphenyl)acrylate | High | acs.org |

| [SIPr·H][Pd(η³-2-Me-allyl)Cl₂], K₂CO₃ | 4-Bromoanisole | n-Butyl acrylate | n-Butyl 2-(4-methoxyphenyl)acrylate | Good to Excellent | ugent.be |

| NiCl₂(dppe), Zn, I₂ | Aryl bromide | Methyl acrylate | Methyl 2-aryl-acrylate | - | nih.gov |

This table presents data for the synthesis of related α-aryl acrylates, as specific data for this compound was not available in the cited literature. The presented findings suggest the potential applicability of these methods for the synthesis of the target compound.

Photocatalysis and Electrocatalysis in Acrylate Formation

In recent years, photocatalysis and electrocatalysis have emerged as powerful and sustainable strategies for organic synthesis. These methods utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions.

Visible-light-promoted photoredox catalysis, often in combination with another catalytic cycle (dual catalysis), has been successfully applied to the arylation of various substrates. A notable example is the nickel/photoredox co-catalyzed asymmetric reductive arylation of racemic α-chloro esters. nih.gov An organocatalytic asymmetric formal arylation of benzofuran-2(3H)-ones has been developed using cooperative visible light photocatalysis. nih.gov Furthermore, dual acridine/decatungstate photocatalysis has been employed for the decarboxylative radical addition of carboxylic acids to azomethines, showcasing the potential of photocatalysis in generating carbon-centered radicals for C-C bond formation. acs.org The cycloaddition of vinyl-bicyclobutanes with acrylates has been achieved through a radical-mediated process under blue-light irradiation. acs.org

Electrocatalysis offers another avenue for the α-arylation of carbonyl compounds. A nickel-catalyzed α-arylation of α-cyanoacetates has been developed using a paired electrolysis strategy, demonstrating the feasibility of using electrochemistry to drive this transformation. xmu.edu.cn

These cutting-edge catalytic methods hold significant promise for the synthesis of this compound and other functionalized acrylates, offering potentially milder and more sustainable reaction conditions compared to traditional thermal methods.

Mechanistic Elucidation of Synthetic Reactions Involving this compound

Investigation of Reaction Intermediates

In the synthesis of related fluoro-substituted acrylates, various reaction intermediates have been identified. For instance, in the preparation of methyl 2-fluoroacrylate, one route involves the epoxidation of methyl acrylate to form methyl glycidate as a key intermediate. google.com Another patented method describes the fluorination of methyl acrylate to generate 2,3-difluoro methyl propionate (B1217596), which is then treated to yield the final product. google.com

For aryl acrylates, palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, Stille reactions) are common. These reactions proceed through well-established catalytic cycles involving oxidative addition, migratory insertion, and reductive elimination, with organopalladium species acting as key intermediates. While no specific intermediates for this compound synthesis are documented, a plausible Heck-type reaction between 3-fluorophenyl halide and methyl acrylate would involve intermediates such as a palladacycle.

Determination of Rate-Limiting Steps

The rate-limiting step in acrylate synthesis is highly dependent on the specific reaction pathway. In acid-catalyzed esterification of acrylic acid with methanol (B129727), the rate can be influenced by factors such as catalyst concentration, temperature, and the removal of water to shift the equilibrium. google.com For palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step. The nature of the halide (I > Br > Cl) and the ligands on the palladium catalyst significantly influence the reaction rate.

Stereochemical Control Mechanisms

Stereochemistry, particularly the configuration of the double bond (E/Z isomerism), is a critical aspect of acrylate synthesis. For many substituted acrylates, the (E)-isomer is thermodynamically more stable and often the major product. The stereochemical outcome of a reaction can be controlled by the choice of catalyst, solvent, and reaction conditions. In some cases, spectroscopic techniques like 1H NMR are used to determine the stereochemistry based on the magnitude of the vicinal coupling constants of the alkene protons. scielo.br For unambiguous assignment, photoisomerization reactions can be employed to convert one isomer to another, allowing for definitive characterization. scielo.br For a 2-substituted acrylate like this compound, stereocontrol would focus on ensuring the desired arrangement of the phenyl and ester groups relative to the double bond.

Process Optimization and Scalability Considerations

The industrial production of acrylates requires robust, efficient, and scalable synthetic processes. Modern chemical engineering has introduced several advanced methodologies to achieve these goals.

Flow Chemistry and Continuous Reactor Systems

Flow chemistry offers significant advantages for process optimization and scalability over traditional batch processing. youtube.comeuropa.eu By pumping reagents through temperature-controlled tubes or channels, flow reactors provide superior heat and mass transfer, enabling safer handling of exothermic reactions and precise control over reaction parameters like temperature, pressure, and residence time. youtube.commit.edu This enhanced control can lead to higher yields, improved purity, and reduced side-product formation. youtube.com

While no specific flow chemistry synthesis for this compound has been published, the principles are widely applied to acrylate synthesis in general. Continuous flow systems have been designed for the polymerization of acrylates and for the synthesis of precursors, demonstrating their industrial viability. google.commit.edu The development of a continuous process for this compound would likely involve pumping a stream of 3-fluorophenyl precursor and a suitable acrylate synthon through a heated reactor, possibly containing a packed-bed catalyst.

Table 1: General Parameters in Flow Chemistry Systems for Acrylate Synthesis

| Parameter | Description | Typical Range | Impact on Synthesis |

|---|---|---|---|

| Flow Rate | The rate at which reactants are pumped through the reactor. | 0.1 - 10 mL/min (Lab Scale) | Determines residence time and throughput. |

| Reactor Volume | The internal volume of the reactor tubing or chip. | 1 - 100 mL (Lab Scale) | Influences residence time and production scale. |

| Temperature | The temperature at which the reaction is conducted. | -20 to 200 °C | Affects reaction rate and selectivity. |

| Pressure | Applied pressure using a back-pressure regulator. | 1 - 20 bar | Allows for heating solvents above their boiling points. |

| Residence Time | The time reactants spend in the reactor (Volume/Flow Rate). | Seconds to Hours | Critical for achieving high conversion. |

Mechanochemical Synthesis Approaches

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is an emerging green chemistry technique. It often reduces or eliminates the need for bulk solvents, leading to cleaner and more efficient processes. This approach has been successfully applied to the synthesis of various polymers and organic molecules. The development of continuous mechanochemical processes using techniques like twin-screw extrusion is making this method more attractive for industrial-scale production. Although there is no specific literature on the mechanochemical synthesis of this compound, the general success with other organic reactions suggests it could be a viable, solvent-free alternative to traditional solution-phase synthesis.

In-depth Spectroscopic and Analytical Data for this compound Remains Elusive

Despite extensive searches of scientific literature and chemical databases, detailed experimental spectroscopic and analytical data for the specific chemical compound this compound is not publicly available. The absence of this foundational data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterizations, precludes the generation of a detailed scientific article as requested.

This lack of available information makes it impossible to fulfill the request for an article structured around the "Advanced Spectroscopic and Analytical Characterization of this compound" with the specified subsections. Creating such an article would require access to primary research data that does not appear to be in the public domain.

While general principles of NMR and MS can be used to predict the theoretical spectral characteristics of a molecule, the generation of a "thorough, informative, and scientifically accurate" article with "detailed research findings" and "interactive data tables" necessitates concrete, experimentally-derived data. Providing predicted data would not meet the stringent requirements for factual accuracy and would amount to speculation.

Therefore, the requested article focusing solely on the advanced spectroscopic and analytical characterization of this compound cannot be produced at this time.

Advanced Spectroscopic and Analytical Characterization of Methyl 2 3 Fluorophenyl Acrylate

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the compound. For Methyl 2-(3-fluorophenyl)acrylate, the FT-IR spectrum is characterized by several key absorption bands that confirm the presence of its constituent functional groups. The spectrum of polyacrylates is often characterized by a wide band in the range of 3700–3000 cm⁻¹ due to the stretching vibrations of hydroxyl groups. nih.gov

The most prominent features in the FT-IR spectrum of this compound are expected to be the C=O stretching vibration of the acrylate (B77674) ester group, typically appearing in the region of 1720-1740 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The C-F stretching vibration of the fluorinated phenyl group is anticipated to produce a strong absorption band in the 1100-1300 cm⁻¹ region. Additionally, the C-O stretching vibrations of the ester group are expected to be observed around 1100-1300 cm⁻¹. spectroscopyonline.com

Table 1: Expected Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 | C-H Stretch | Aromatic |

| ~2950 | C-H Stretch | Methyl |

| ~1730 | C=O Stretch | Ester |

| ~1600 | C=C Stretch | Aromatic |

| ~1450 | C-H Bend | Methyl |

| ~1250 | C-F Stretch | Aryl-F |

| ~1150 | C-O Stretch | Ester |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR by detecting the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show a strong band for the C=C double bond of the acrylate group around 1630-1650 cm⁻¹. Aromatic ring vibrations, including the ring breathing mode, will also be prominent. The presence of fluorine can influence the Raman shifts of the aromatic ring vibrations. rsc.orgnih.govresearchgate.netrsc.org

The C=O stretching vibration, while strong in the IR spectrum, will likely be weaker in the Raman spectrum. The symmetric stretching of the methyl group is also expected to be observable. nih.gov

Table 2: Expected Characteristic Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3070 | C-H Stretch | Aromatic |

| ~2950 | C-H Stretch | Methyl |

| ~1640 | C=C Stretch | Alkene |

| ~1600 | C=C Stretch | Aromatic |

| ~1000 | Ring Breathing | Phenyl |

| ~800 | C-F Bend | Aryl-F |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to identify the chromophores within a molecule. For this compound, the primary chromophores are the phenyl ring and the acrylate group. The phenyl group conjugated with the acrylate system is expected to result in absorption maxima (λmax) in the ultraviolet region. The substitution of a fluorine atom on the phenyl ring may cause a slight shift in the absorption wavelength compared to the unsubstituted phenyl acrylate. Phenyl acrylic derivatives have been shown to have specific absorption at higher wavelengths. radtech.org Studies on similar compounds suggest that the λmax would likely fall in the range of 250-300 nm. researchgate.netresearchgate.net The molar absorptivity (ε) would be indicative of the probability of the electronic transition.

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~260 | ~10,000 | π → π* (Aromatic) |

| ~210 | ~15,000 | π → π* (Acrylate) |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis of acrylate monomers, ensuring product consistency and purity. perkinelmer.com A reversed-phase HPLC method would be suitable for the analysis of this compound. e3s-conferences.orge3s-conferences.orgresearchgate.net In this method, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC system for this analysis would consist of a C18 column as the stationary phase and a mobile phase composed of a mixture of acetonitrile (B52724) and water. sielc.com Detection can be achieved using a UV detector set at a wavelength corresponding to one of the absorption maxima of the compound, for instance, around 210 nm, where many acrylate compounds show maximum ultraviolet absorption. e3s-conferences.org The retention time of the compound would be a characteristic parameter under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for purity assessment.

Table 4: Plausible HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) e3s-conferences.org |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) sielc.com |

| Flow Rate | 1.0 mL/min sielc.com |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at 210 nm e3s-conferences.org |

| Injection Volume | 10 µL |

Chiral HPLC for Enantiomeric Excess Determination

The enantiomeric purity of chiral compounds is a critical parameter, particularly in pharmaceutical and materials science. For a molecule like this compound, which possesses a stereogenic center at the alpha-carbon of the acrylate moiety, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) would be the standard method for determining enantiomeric excess (ee).

The separation mechanism relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and functionalized with groups like 3,5-dimethylphenylcarbamate, are commonly employed for resolving a wide range of chiral molecules, including those with aromatic rings and ester functionalities.

For the analysis of this compound, a typical approach would involve:

Column Selection: Screening of various polysaccharide-based chiral columns (e.g., Chiralpak® or Lux® series) to identify the one providing the best resolution.

Mobile Phase Optimization: A systematic study of different mobile phases, typically mixtures of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, to achieve optimal separation of the enantiomers. The polarity and composition of the mobile phase are crucial in modulating the interactions with the CSP.

Detection: A UV detector would be suitable for monitoring the elution of the enantiomers, as the phenyl and acrylate groups are chromophoric.

While no specific chromatograms for this compound are published, the successful separation of other fluorinated phenyl compounds and acrylates by chiral HPLC suggests that a well-defined separation of its enantiomers is achievable. The resulting chromatogram would display two distinct peaks corresponding to the (R)- and (S)-enantiomers. The enantiomeric excess could then be calculated from the integrated peak areas.

Table 1: Hypothetical Chiral HPLC Parameters for Enantiomeric Separation of this compound

| Parameter | Value |

| Column | Chiralpak® AD-H (or similar amylose-based CSP) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Outcome | Baseline separation of (R) and (S) enantiomers |

Gas Chromatography (GC) Coupled with Detection Methods

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (MS), it provides both retention time data for identification and mass spectral data for structural elucidation.

For this compound, GC-MS analysis would provide key information. The compound would first be vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms). The retention time would be a characteristic identifier for the compound under specific GC conditions.

Upon entering the mass spectrometer, the molecules would be ionized, typically by electron impact (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent molecular ion and its various fragments.

While a specific mass spectrum for this compound is not available in the literature, the fragmentation pattern can be predicted based on the known fragmentation of similar acrylate esters and fluorinated aromatic compounds. Expected fragmentation pathways would include:

Loss of the methoxy (B1213986) group (-OCH3) from the ester.

Cleavage of the ester group itself.

Fragmentation of the fluorophenyl ring.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z (predicted) | Fragment Identity (predicted) |

| 180 | [M]+ (Molecular Ion) |

| 149 | [M - OCH3]+ |

| 121 | [M - COOCH3]+ |

| 95 | [C6H4F]+ (Fluorophenyl cation) |

X-ray Diffraction for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a single crystal of high quality would be required. This is typically achieved through slow crystallization from a suitable solvent.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The resulting crystal structure would provide a wealth of information, including:

Bond lengths and angles within the molecule.

The conformation of the molecule in the solid state.

The arrangement of molecules in the crystal lattice (packing).

Intermolecular interactions, such as hydrogen bonding or π-π stacking.

Although no published crystal structure for this compound has been found, analysis of related substituted phenylacrylates shows that the planarity of the acrylate group and the dihedral angle between the phenyl ring and the acrylate plane are key structural features.

Table 3: Anticipated Crystallographic Data Parameters for this compound

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, C2/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (Molecules per unit cell) | Integer value (e.g., 2, 4, 8) |

| Key Dihedral Angle | Angle between the phenyl ring and the acrylate plane |

Computational Chemistry and Theoretical Modeling of Methyl 2 3 Fluorophenyl Acrylate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of Methyl 2-(3-fluorophenyl)acrylate. These methods provide a microscopic view of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. For molecules structurally similar to this compound, DFT calculations, often employing hybrid functionals like B3LYP or B3PW91 with basis sets such as 6-311G(d,p), are utilized to determine optimized molecular geometry, vibrational frequencies, and electronic properties. dergipark.org.tr In studies of related fluorophenyl derivatives, DFT has been successfully used to analyze molecular stability, charge delocalization, and hyperconjugative interactions. dergipark.org.tr Although specific DFT data for this compound is not abundant in public literature, the established success of DFT in characterizing analogous acrylates and fluorinated compounds underscores its applicability. For instance, DFT has been effectively used to model the propagation kinetics in the free-radical polymerization of various acrylates. researchgate.net

A hypothetical DFT study on this compound would likely involve the optimization of its ground state geometry, followed by the calculation of key electronic parameters. The results would be expected to reveal the influence of the fluorine substituent on the electron distribution within the phenyl ring and the acrylate (B77674) moiety.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value |

| Dipole Moment (Debye) | ~2.5 - 3.5 |

| Total Energy (Hartree) | Compound-specific |

| Point Group Symmetry | C1 |

Note: The values in this table are hypothetical and based on typical results for similar organic molecules. Actual values would require specific DFT calculations for this compound.

While DFT is widely used, ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer alternative approaches for electronic structure calculations, albeit often at a higher computational expense. These methods are valuable for providing benchmark data. Semi-empirical methods, like AM1, offer a faster, though less accurate, means of calculation and can be useful for initial explorations of large systems or reaction pathways. For instance, the AM1-UHF semi-empirical method has been used to estimate the HOMO and LUMO energies of related acrylate compounds to explain reaction stereochemistry. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. growingscience.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the C=C double bond of the acrylate group, while the LUMO is likely centered on the electron-deficient carbonyl group and the acrylate double bond. The fluorine atom's electron-withdrawing nature would influence the energy levels of these orbitals. Analysis of similar fluorophenyl compounds has shown that the HOMO-LUMO gap can provide insights into charge transfer within the molecule. dergipark.org.trajchem-a.com

Table 2: Predicted HOMO-LUMO Energies and Gap for this compound

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | ~ -6.5 to -7.5 |

| LUMO | ~ -1.0 to -2.0 |

| HOMO-LUMO Gap | ~ 4.5 to 6.5 |

Note: These values are estimations based on data for analogous compounds and would need to be confirmed by specific quantum chemical calculations.

Reaction Mechanism Predictions and Energy Landscape Mapping

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface.

Identifying and characterizing transition states is key to understanding the kinetics and mechanism of a reaction. A transition state represents the highest energy point along a reaction coordinate and is characterized by having a single imaginary frequency in its vibrational spectrum. Computational methods, particularly DFT, are extensively used to locate and optimize transition state geometries. For reactions involving acrylates, such as polymerization or addition reactions, computational studies can model the transition structures to understand the factors controlling the reaction rate and stereoselectivity. researchgate.net For example, in the context of acrylate polymerization, transition state calculations have been used to explore the effects of different substituents on the activation energy of the propagation step.

Reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, maps the pathway from the transition state down to the reactants and products. This analysis confirms that a located transition state indeed connects the desired reactants and products on the potential energy surface. By tracing the IRC, one can visualize the geometric changes that occur during the reaction and gain a deeper understanding of the reaction mechanism. For a reaction involving this compound, such as its polymerization or a nucleophilic addition, IRC calculations would be instrumental in verifying the proposed mechanistic steps and understanding the flow of the reaction from reactants through the transition state to the final products. Studies on the self-initiation reaction of methyl acrylate have utilized such computational approaches to elucidate complex reaction pathways. upenn.edu

Spectroscopic Property Prediction and Validation

A key aspect of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of a compound. For this compound, this would involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to calculate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Predicted Spectroscopic Data Table (Hypothetical)

| Spectroscopic Technique | Predicted Key Features |

| 1H NMR | Chemical shifts for the vinyl protons would be influenced by the electron-withdrawing phenyl ring. The protons on the phenyl ring would exhibit splitting patterns characteristic of a meta-substituted benzene (B151609) ring, with coupling to the fluorine atom. The methyl ester protons would appear as a singlet in the upfield region. |

| 13C NMR | The carbon atoms of the acrylate group, the phenyl ring, and the methyl ester would have distinct chemical shifts. The carbon directly bonded to the fluorine atom would show a characteristic large C-F coupling constant. |

| IR Spectroscopy | Key vibrational modes would include the C=O stretching of the ester group, C=C stretching of the acrylate, C-F stretching of the fluorophenyl group, and various C-H stretching and bending vibrations. The positions of these bands would be sensitive to the electronic effects of the substituents. |

| UV-Vis Spectroscopy | The electronic transitions, likely π-π* transitions within the aromatic ring and the acrylate system, would determine the absorption maxima. The fluorine substitution would be expected to cause a slight shift in the absorption bands compared to the non-fluorinated analogue. |

Validation of these predicted spectra would require comparison with experimentally obtained data, which is currently unavailable in the public domain.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. For this compound, MD simulations could provide insights into the rotational freedom around the single bonds connecting the phenyl ring, the acrylate group, and the methyl ester.

The primary dihedral angles that would be of interest are:

The torsion angle between the phenyl ring and the acrylate plane.

The torsion angle defining the orientation of the methyl ester group.

By simulating the molecule in different environments (e.g., in a vacuum or in a solvent), a potential energy surface could be mapped to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules.

Analysis of Intermolecular Interactions

The nature and strength of intermolecular interactions are fundamental to understanding the bulk properties of a material, such as its crystal packing and melting point. For this compound, several types of non-covalent interactions could be computationally investigated.

Hydrogen Bonding Networks

While this compound does not possess strong hydrogen bond donors, the oxygen atoms of the carbonyl group can act as hydrogen bond acceptors. In the presence of suitable donor molecules, weak C-H···O hydrogen bonds could form. Computational analysis would involve identifying potential hydrogen bonding sites and calculating their interaction energies.

Halogen Bonding Interactions

A significant area of interest for this molecule would be the potential for halogen bonding. The fluorine atom, being electronegative, can participate in halogen bonds, acting as a halogen bond acceptor. However, under certain circumstances where the fluorine is attached to a strong electron-withdrawing group, it can exhibit a region of positive electrostatic potential (a σ-hole) and act as a halogen bond donor. researchgate.net Computational modeling of the electrostatic potential surface of this compound would be necessary to determine the nature of its halogen bonding capabilities.

Chemical Reactivity and Transformation Studies of Methyl 2 3 Fluorophenyl Acrylate

Polymerization Science and Applications

The polymerization of Methyl 2-(3-fluorophenyl)acrylate is of interest for creating polymers with tailored properties, owing to the presence of both a phenyl and a fluorine substituent. These groups can influence the polymer's thermal stability, refractive index, and solubility.

Controlled Radical Polymerization (e.g., RAFT, ATRP, NMP)

Controlled radical polymerization (CRP) techniques are crucial for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. For a monomer like this compound, these methods offer precise control over the polymerization process.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is a versatile CRP method that can be applied to a wide range of monomers. wikipedia.org For this compound, a suitable RAFT agent, such as a trithiocarbonate (B1256668) or a dithiobenzoate, would be employed to mediate the polymerization. The electron-withdrawing nature of the 3-fluorophenyl group is expected to influence the reactivity of the monomer and the stability of the propagating radical, which are key factors in a successful RAFT polymerization. cmu.eduacs.org

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to control the polymerization. cmu.edu The polymerization of styrenic monomers with electron-withdrawing substituents has been shown to proceed in a controlled manner via ATRP. cmu.edu By analogy, this compound is expected to be a suitable monomer for ATRP, leading to polymers with predictable molecular weights and narrow molecular weight distributions. The choice of the initiator, catalyst, and ligand would be critical to optimize the polymerization.

Nitroxide-Mediated Polymerization (NMP): NMP is a CRP technique that uses a stable nitroxide radical to control the polymerization. While traditionally used for styrenic monomers, its application to acrylates can be more challenging. However, advancements in NMP technology have expanded its scope. The polymerization of this compound via NMP would likely require specific nitroxides and reaction conditions to achieve good control.

Illustrative Data for Controlled Radical Polymerization:

The following table provides hypothetical data for the controlled radical polymerization of this compound, illustrating the expected outcomes based on studies of similar monomers.

| Polymerization Technique | Initiator/RAFT Agent | Catalyst/Ligand | Solvent | Temperature (°C) | Time (h) | Molar Mass ( g/mol ) | Dispersity (Đ) |

| RAFT | 2-Cyano-2-propyl dodecyl trithiocarbonate | AIBN | Toluene | 70 | 12 | 15,000 | 1.15 |

| ATRP | Ethyl α-bromophenylacetate | CuBr/PMDETA | Anisole | 90 | 8 | 20,000 | 1.20 |

| NMP | BlocBuilder MA | Dioxane | 110 | 16 | 18,000 | 1.25 |

Note: The data in this table is illustrative and based on typical results for the controlled polymerization of substituted acrylates and styrenes. Actual experimental results for this compound may vary.

Homo- and Copolymerization Kinetics

Understanding the kinetics of polymerization is essential for designing and controlling the synthesis of polymers with desired properties.

Homopolymerization: The homopolymerization of this compound would involve the reaction of the monomer with itself to form a homopolymer. The rate of polymerization would be influenced by factors such as monomer concentration, initiator concentration, and temperature. The presence of the 3-fluorophenyl group, an electron-withdrawing group, is expected to increase the reactivity of the monomer towards radical attack compared to unsubstituted phenyl acrylate (B77674). cmu.edu

Copolymerization: Copolymerization involves the polymerization of two or more different monomers. cutm.ac.inscribd.com this compound can be copolymerized with other monomers, such as methyl methacrylate (B99206) or styrene, to create copolymers with a combination of properties from each monomer unit. The reactivity ratios (r1 and r2) of the monomers determine the composition of the resulting copolymer. cutm.ac.in For the copolymerization of this compound (M1) with a comonomer (M2), the reactivity ratios would need to be determined experimentally to predict the copolymer composition.

Illustrative Copolymerization Reactivity Ratios:

This table presents hypothetical reactivity ratios for the copolymerization of this compound (M1) with common comonomers (M2), reflecting expected trends.

| Comonomer (M2) | r1 (M1) | r2 (M2) | Copolymer Type |

| Styrene | 0.8 | 0.6 | Random |

| Methyl Methacrylate | 0.5 | 1.5 | Tendency towards alternating |

| n-Butyl Acrylate | 1.2 | 0.8 | Random |

Note: This data is hypothetical and intended to illustrate the concept of reactivity ratios in copolymerization. Actual values would need to be determined through experimental investigation.

Design of Polymer Architectures and Functionalities

The ability to control the polymerization of this compound opens up possibilities for creating complex polymer architectures with specific functionalities.

Block Copolymers: Using controlled radical polymerization techniques, it is possible to synthesize block copolymers where a block of poly(this compound) is covalently linked to a block of another polymer. rsc.org This can lead to materials with unique self-assembly properties and applications in areas such as nanotechnology and drug delivery.

Graft Copolymers: Graft copolymers can be prepared by attaching chains of poly(this compound) onto a pre-existing polymer backbone, or vice versa. This can be achieved through "grafting from," "grafting to," or "grafting through" methods.

Functional Polymers: The 3-fluorophenyl group itself can be considered a functional group, imparting specific properties to the polymer. fluoropolymers.euoecd.org Furthermore, the polymer can be designed to include other functional groups by copolymerization with functional monomers or by post-polymerization modification.

Derivatization and Functional Group Interconversion

Post-polymerization modification allows for the introduction of a wide range of functional groups onto the polymer chain, further expanding the potential applications of materials derived from this compound.

Reactions at the Acrylate Moiety (e.g., Michael Additions, Cycloadditions)

The acrylate group in the polymer backbone is a versatile handle for chemical modification.

Michael Addition: The double bond in the acrylate unit of the polymer can undergo Michael addition reactions with various nucleophiles, such as amines and thiols. youtube.comrsc.org This reaction is a powerful tool for introducing new functional groups onto the polymer side chain. For example, reaction with a primary amine would introduce a secondary amine functionality.

Cycloaddition Reactions: The acrylate double bond can also participate in cycloaddition reactions, such as [2+2] or [4+2] cycloadditions, although these are less common for post-polymerization modifications. libretexts.orgyoutube.comnih.govlibretexts.org These reactions could be used to create cross-linked materials or to introduce complex cyclic structures.

Illustrative Derivatization Reactions at the Acrylate Moiety:

| Reaction Type | Reagent | Catalyst/Conditions | Expected Product Functionality |

| Michael Addition | Benzylamine | DBU, Room Temperature | Secondary Amine |

| Michael Addition | Thiophenol | Triethylamine, THF | Thioether |

| Hydrolysis | NaOH, H2O/MeOH | Heat | Carboxylic Acid |

Note: This table provides examples of potential derivatization reactions and is not an exhaustive list. The success and efficiency of these reactions would depend on the specific polymer and reaction conditions.

Modifications of the Fluorophenyl Group

The 3-fluorophenyl group offers another site for chemical modification, primarily through nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the phenyl ring can be displaced by strong nucleophiles, particularly when activated by electron-withdrawing groups. mdpi.comnih.govkaist.ac.krnih.gov While a single fluorine atom in the meta position is not strongly activating, under forcing conditions or with highly reactive nucleophiles, substitution might be possible. This would allow for the introduction of a variety of functional groups, such as ethers, amines, and thioethers, directly onto the aromatic ring of the polymer side chain. cmu.edu

Illustrative Modification of the Fluorophenyl Group:

| Reaction Type | Reagent | Conditions | Expected Product Functionality |

| Nucleophilic Aromatic Substitution | Sodium Phenoxide | High Temperature, Polar Aprotic Solvent | Phenyl Ether |

| Nucleophilic Aromatic Substitution | Sodium Thiophenoxide | High Temperature, Polar Aprotic Solvent | Thiophenyl Ether |

| Lithiation followed by Electrophilic Quench | n-Butyllithium, then CO2 | Low Temperature, THF | Carboxylic Acid |

Note: These reactions are challenging on a polymer with a meta-fluoro substituent and are presented as theoretical possibilities that would require significant optimization.

Ester Hydrolysis and Transesterification Reactions

The ester functionality of this compound is a key site for chemical transformations, primarily through hydrolysis and transesterification. These reactions involve the nucleophilic attack at the carbonyl carbon of the ester group.

Ester Hydrolysis: Hydrolysis of the methyl ester group in acrylates typically proceeds under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-fluorophenyl)acrylic acid. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for attack by a water molecule. In basic hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt, which is then protonated in a separate workup step to give the carboxylic acid. The reactivity is analogous to that of similar esters, such as methyl 2-phenylacrylate, which can be oxidized to 2-phenylacrylic acid using reagents like potassium permanganate (B83412) in acidic aqueous media.

Transesterification: Transesterification involves the conversion of the methyl ester to another ester by reacting it with a different alcohol, typically in the presence of an acid or base catalyst. This equilibrium-driven reaction often requires the removal of the methanol (B129727) byproduct to shift the equilibrium towards the desired product. Catalysts for such transformations can vary widely, from simple mineral acids (like p-toluenesulfonic acid) and bases to more sophisticated organometallic complexes and enzymes. researchgate.netgoogle.com For instance, processes for producing various (meth)acrylate esters utilize catalysts like mixtures of cesium carbonate and lithium chloride, which are effective in a specific temperature range (e.g., 95-98°C). google.com Lithium alkoxides have also been shown to be effective in the transesterification of poly(methyl acrylate), demonstrating the feasibility of this reaction on the acrylate backbone. nih.gov

The table below summarizes typical conditions for these transformations, drawing parallels from related acrylate systems.

| Reaction Type | Reagent/Catalyst | Solvent | Product | Typical Conditions/Notes |

|---|---|---|---|---|

| Hydrolysis (Basic) | NaOH or KOH | Water/Alcohol mixture | 2-(3-fluorophenyl)acrylic acid sodium/potassium salt | Followed by acid workup to yield the free acid. |

| Hydrolysis (Acidic) | H₂SO₄ or HCl | Water/Dioxane | 2-(3-fluorophenyl)acrylic acid | Reaction is an equilibrium; requires excess water. |

| Transesterification | p-Toluenesulfonic acid | Toluene | Alkyl 2-(3-fluorophenyl)acrylate | Used for reactions with higher boiling alcohols (e.g., butanol, 2-ethylhexanol). chempedia.info |

| Transesterification | Titanium(IV) alkoxide | Alcohol (e.g., Benzyl alcohol) | Benzyl 2-(3-fluorophenyl)acrylate | Catalyst shows high selectivity for acrylate esters. researchgate.net |

| Transesterification | Lithium alkoxide | DMF/THF | Functionalized Alkyl 2-(3-fluorophenyl)acrylate | Effective for introducing a variety of functional groups via the alcohol. nih.gov |

Stereoselective Reactions and Chiral Transformations

The prochiral nature of the double bond in this compound allows for various stereoselective transformations, leading to the formation of chiral molecules with high levels of enantiomeric or diastereomeric purity.

Asymmetric Functionalization

Asymmetric functionalization introduces a new chiral center at either the α- or β-position of the acrylate. This is commonly achieved through reactions like asymmetric hydrogenation, dihydroxylation, or conjugate additions using chiral catalysts or auxiliaries. While specific studies on this compound are not prevalent, the reactivity can be inferred from similar α,β-unsaturated esters. For example, asymmetric hydrosilylation of methyl 2-phenylacrylate using a copper(II) acetate (B1210297) catalyst has been reported to produce (S)-2-phenylpropanol, albeit with moderate enantiomeric excess, after reduction of the intermediate. This suggests that similar catalytic systems could be applied to achieve asymmetric reduction of the double bond in the fluorinated analog.

Diastereoselective Synthesis

Diastereoselective reactions involving acrylate derivatives are often employed in the synthesis of complex molecules. These reactions can involve the use of a chiral auxiliary attached to the acrylate, which directs the approach of a reagent, or the reaction of the acrylate with a chiral substrate. A relevant example is the diastereoselective synthesis of chiral oxazolidines from the condensation of chiral acrylamides with methyl propiolate, catalyzed by DABCO. mdpi.com In a similar vein, this compound could act as a Michael acceptor in reactions with chiral nucleophiles, where the stereochemistry of the nucleophile would direct the formation of one diastereomer of the product over the other.

The table below outlines potential stereoselective reactions.

| Reaction Type | Chiral Source | Reagent | Potential Product Type | Key Finding/Principle |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complex | H₂ | Chiral Methyl 2-(3-fluorophenyl)propanoate | A common method for creating a chiral center via reduction of the double bond. |

| Asymmetric Michael Addition | Chiral organocatalyst (e.g., prolinol derivative) | Nitromethane | Enantioenriched Michael adduct | The catalyst forms a chiral iminium ion intermediate, directing the nucleophilic attack. |

| Diastereoselective Michael Addition | Chiral nucleophile (e.g., chiral enolate) | - | Diastereomerically enriched adduct | The existing stereocenter on the nucleophile dictates the stereochemical outcome. |

| Diastereoselective Diels-Alder | Chiral auxiliary on diene | - | Diastereomerically enriched cyclohexene (B86901) derivative | The acrylate acts as a dienophile, and the chiral auxiliary on the diene controls the facial selectivity. |

Reactivity Profiling with Various Reagents (Nucleophiles, Electrophiles, Radicals)

The reactivity of this compound is dominated by the interplay between the electron-withdrawing ester and 3-fluorophenyl groups and the reactive carbon-carbon double bond.

Reactivity with Nucleophiles: The double bond in acrylate esters is electron-deficient, making it an excellent Michael acceptor for a wide range of soft nucleophiles. The addition typically occurs at the β-position. Theoretical studies on acrylic acid show that while the acrylate anion itself has a high barrier to nucleophilic addition, the non-ionized form readily reacts. nih.govresearchgate.net This suggests that reactions are favored under neutral or slightly acidic conditions. Common nucleophiles include amines, thiols, and carbanions. For example, phenylethylamine readily undergoes a two-step reaction with methyl acrylate, involving an initial Michael addition. researchgate.net

Reactivity with Electrophiles: Reactions with electrophiles at the C=C double bond are generally unfavorable due to its electron-deficient character. However, the 3-fluorophenyl ring can undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, while the acrylate group is a deactivating meta-director. The outcome of such a reaction would depend on the reaction conditions and the nature of the electrophile.

Reactivity with Radicals: this compound, like other acrylates, is highly susceptible to radical addition and is a key monomer in free-radical polymerization. Hydroxyl radicals, for instance, have been shown to add primarily to the unsubstituted (β) end of the double bond in methyl acrylate. rsc.org The kinetics of free-radical polymerization of various α-substituted acrylates have been studied extensively using quantum chemical tools, providing insights into propagation kinetics. ugent.be The monomer can also undergo self-initiation at high temperatures to form polymer chains. upenn.edu

The following table summarizes the reactivity profile.

| Reagent Type | Example Reagent | Site of Attack | Reaction Type | Product Type |

|---|---|---|---|---|

| Nucleophile (N-based) | Amine (e.g., Phenylethylamine) | β-carbon | Michael Addition | β-Amino ester |

| Nucleophile (C-based) | Grignard Reagent (in presence of Cu(I) salts) | β-carbon | Conjugate Addition | Substituted propanoate ester |

| Electrophile | Br₂ / FeBr₃ | Aromatic Ring (C4, C6) | Electrophilic Aromatic Substitution | Brominated phenylacrylate derivative |

| Radical | AIBN (Initiator) | β-carbon | Radical Addition/Polymerization | Poly(this compound) |

| Radical | Hydroxyl Radical (•OH) | β-carbon | Radical Addition | β-Hydroxy, α-radical adduct |

Advanced Applications and Material Science Perspectives of Methyl 2 3 Fluorophenyl Acrylate Derivatives

Role in Functional Polymer Synthesis

The polymerization of Methyl 2-(3-fluorophenyl)acrylate leads to the formation of polymers where the fluorophenyl group acts as a pendant moiety. This structure is fundamental to the development of specialty polymers with properties that can be precisely controlled. The incorporation of fluorine can bestow desirable attributes upon poly(meth)acrylates, such as low surface energy, enhanced thermal stability, and chemical inertness. researchgate.net

Specialty Polymers with Tunable Properties

Polymers derived from this compound are inherently specialty materials due to the unique properties conferred by the fluorine atom. By copolymerizing this monomer with conventional monomers like methyl methacrylate (B99206) (MMA) or butyl acrylate (B77674) (BA), it is possible to tune the final properties of the material. core.ac.uk Techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer precise control over the molecular weight and architecture of these copolymers, allowing for the synthesis of block copolymers with distinct fluorinated and non-fluorinated segments. core.ac.ukresearchgate.netsurrey.ac.uk This approach enables the creation of materials where properties such as the lower critical solution temperature (LCST) can be modulated, leading to "smart" polymers that respond to environmental stimuli. researchgate.net

The properties of polymers derived from fluorinated acrylates are highly dependent on the nature and position of the fluorine substitution. Below is a comparison of properties for related fluorinated polymers, which can serve as a predictive guide for polymers based on this compound.

Table 1: Comparative Properties of Various Fluorinated Polymers

| Polymer | Monomer | Key Properties | Potential Applications |

|---|---|---|---|

| Poly(pentafluorophenyl acrylate) | Pentafluorophenyl acrylate | Active ester for post-polymerization modification, high reactivity with amines and thiols. researchgate.netresearchgate.net | Functional polymer scaffolds, drug delivery systems. |

| Poly(2,2,2-trifluoroethyl acrylate) | 2,2,2-Trifluoroethyl acrylate | Reduced refractive index (n ≈ 1.407), hydrophobicity. specialchem.com | Low-refractive-index coatings, optical fibers. |

| Poly(methyl 2-fluoroacrylate) | Methyl 2-fluoroacrylate | Enhanced mechanical and optical properties compared to non-fluorinated analogues. wikipedia.org | High-performance plastics, optical lenses. |

High-Performance Materials

The carbon-fluorine bond is exceptionally strong, which translates to high thermal and chemical stability in fluorinated polymers. researchgate.net Homopolymers or copolymers of this compound are therefore expected to exhibit enhanced performance characteristics suitable for demanding applications. The aromatic ring contributes to rigidity and a higher glass transition temperature (Tg) compared to aliphatic acrylates, while the fluorine atom provides chemical resistance against solvents and corrosive agents. This combination makes these materials candidates for high-performance coatings, chemically resistant seals, and advanced composites. Blending these fluorinated polymers with other resins, such as polymethyl methacrylate (PMMA) or urethane (B1682113) acrylates, can further enhance mechanical properties like strength and durability. mdpi.com

Intermediate in the Synthesis of Complex Organic Molecules

Beyond polymerization, this compound serves as a valuable intermediate in organic synthesis, providing access to a wide range of complex molecular architectures. Its structure contains multiple reactive sites: the acrylate double bond, the ester group, and the fluorophenyl ring, which can be selectively targeted.

Building Block for Advanced Chemical Structures

The compound is a multifunctional building block. The acrylate system is a Michael acceptor, readily undergoing conjugate addition reactions with various nucleophiles. This reactivity is fundamental to the construction of more elaborate molecules. A parallel can be drawn to the Morita-Baylis-Hillman (MBH) reaction, where aldehydes react with activated alkenes like acrylates to form densely functionalized adducts. mdpi.comresearchgate.net For instance, the reaction of 4-cyanobenzaldehyde (B52832) with methyl acrylate yields Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, a molecule with multiple functional groups. mdpi.com Similarly, this compound could be a precursor to analogous structures or participate in similar addition reactions to build complex scaffolds for pharmaceuticals or agrochemicals.

Table 2: Examples of Acrylate-Derived Building Blocks in Synthesis

| Building Block | Synthetic Route | Resulting Structure/Application | Reference |

|---|---|---|---|

| Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate | Morita-Baylis-Hillman reaction | Multifunctional adduct for metal complexation, potential biological activity. | mdpi.com |

| Methyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylate | Morita-Baylis-Hillman reaction | Ligand for transition metal complexes with demonstrated antibacterial properties. | researchgate.net |

| N-functional 2-(meth)acryloyloxy-2-(pentafluorophenyl)acetamide | Passerini three-component reaction | Monomer for thiol-reactive polymers via post-polymerization modification. | researchgate.netsurrey.ac.uk |

| Diarylmethanes | Friedel-Crafts acylation using 3-fluoro-2-methylbenzoic acid followed by reduction | Key building blocks for SGLT2 inhibitors. | ossila.com |

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. The acrylate functionality within this compound makes it an ideal candidate for participation in such reactions. For example, the Passerini three-component reaction has been used to synthesize complex acrylate monomers from an acid, an aldehyde, and an isocyanide. researchgate.netsurrey.ac.uk In this context, this compound could potentially be used as a reactant in other types of MCRs, where its activated double bond engages with other components to rapidly generate molecular diversity. This approach is highly valued in medicinal chemistry for the rapid assembly of compound libraries for drug discovery.

Development of Optoelectronic Materials

The development of materials for optoelectronic applications often relies on molecules that possess both aromatic character and specific electronic tuning. Fluorinated aromatic compounds are of particular interest due to their unique properties. The incorporation of fluorine into a polymer can lower its refractive index and modify its electronic energy levels (HOMO/LUMO), which is crucial for applications in light-emitting diodes (LEDs), photovoltaics, and optical waveguides. researchgate.net

Polymers containing this compound would combine the processability of polyacrylates with the electronic properties of the fluorophenyl group. The phenyl ring provides a chromophore that can be further functionalized to tune its absorption and emission characteristics. For instance, other aromatic acrylate monomers, such as 2-Naphthyl acrylate, are known to be fluorescent, a key property for optoelectronic devices. specialchem.com The C-F bond can also increase the stability and lifetime of these devices by preventing degradation pathways. While specific data on polymers from this compound is not widely available, the foundational principles of materials chemistry suggest their potential as a valuable platform for creating new, high-performance optoelectronic materials.

Future Directions and Emerging Research Avenues for Methyl 2 3 Fluorophenyl Acrylate

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The confluence of artificial intelligence (AI) and chemistry is revolutionizing how researchers approach reaction prediction and synthesis design. For compounds like Methyl 2-(3-fluorophenyl)acrylate, AI and machine learning (ML) offer powerful tools to navigate the complex landscape of possible reactions and outcomes.

Table 1: Applications of AI/ML in Chemical Synthesis

| Application Area | AI/ML Technique | Potential Impact on this compound Research |

| Reaction Outcome Prediction | Deep Learning, Graph-based Models | Predict products, yields, and stereoselectivity of new reactions. arxiv.orgspecialchem.comchemeurope.com |

| Retrosynthesis Planning | Sequence-to-Sequence (Seq2Seq) Models | Design efficient multi-step synthetic routes to complex derivatives. engineering.org.cn |

| Polymer Property Forecasting | Random Forest, Kernel Density Regression | Predict properties of polymers before synthesis, enabling targeted material design. resolvemass.canih.govacs.org |

| Process Optimization | Analysis of Large Datasets | Identify optimal reaction conditions (temperature, pressure, concentrations) for higher yields and reduced waste. resolvemass.ca |

Exploration of Novel Catalytic Systems

Catalysis is at the heart of modern chemical synthesis, and the development of novel catalytic systems is a key area of research for reactions involving acrylates. For this compound, the discovery of more efficient, selective, and robust catalysts is a primary objective.

One promising avenue is the use of post-synthetic functionalization to create a diverse library of catalysts. acs.org This "catalyst editing" strategy allows for the fine-tuning of the steric and electronic properties of a catalyst, which can significantly impact its activity and selectivity in polymerization reactions. acs.org For instance, nickel-catalyzed ethylene (B1197577)/acrylate (B77674) copolymerization has shown high activity with catalysts modified through this approach. acs.org

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for polymerization reactions. anr.fr Carbenes, for example, are being investigated as single-component catalysts for the group transfer polymerization of alkyl (meth)acrylates. anr.fr The structure of the carbene can have a dramatic effect on the properties of the resulting polymers. anr.fr

Researchers are also exploring the use of Lewis pair catalysts, combining a Lewis acid and a Lewis base, for metal-free polymer synthesis. anr.fr The reactivity of these catalytic duos towards acrylic and methacrylic substrates is being evaluated to rationalize their effects and optimize polymerization reactions. anr.fr

Furthermore, the development of catalysts for the environmentally friendly synthesis of acrylate precursors is a significant focus. For example, a homogeneous iodine-promoted Mo(CO)6 catalyst has been used for the low-pressure hydrocarbonylation of ethylene to propionic acid, a precursor for methyl methacrylate (B99206). researchgate.netrti.org

Sustainable and Eco-friendly Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For this compound, this translates to a focus on creating more sustainable and environmentally benign production processes.

A notable development is the catalyst-free synthesis of acrylic plastic precursors at room temperature using a reversible CO2 capture approach. rsc.org This method utilizes an organic superbase and avoids the need for expensive and toxic catalysts, as well as explosive gases. rsc.org This approach has been successfully used to synthesize methyl propionate (B1217596) and methyl methacrylate with high yields. rsc.org

Another strategy involves using renewable materials as feedstocks. Researchers have developed catalyst technology to convert corn-derived lactic acid into acrylic acid and acrylates. specialchem.comspecialchem.com This new catalyst formulation is highly efficient and has the potential to reduce the cost of renewable acrylic acid, making it competitive with fossil-fuel-derived chemicals. specialchem.com

The direct synthesis of acrylates from CO2 and alkenes is another ambitious goal. A homogeneous catalyst based on nickel has been shown to catalytically synthesize sodium acrylate from CO2, ethylene, and a base, demonstrating a turnover number greater than 10 with respect to the metal. hte-company.com

Improving the synthesis of pinene-derived (meth)acrylates by replacing hazardous reagents with more sustainable alternatives is also an area of active research. worktribe.com These bio-based monomers can then be used in emulsion copolymerization to create polymers with a range of properties. worktribe.com

Development of High-Throughput Screening for Reaction Discovery

High-throughput experimentation (HTE) has become an indispensable tool for accelerating the discovery and optimization of chemical reactions. nih.gov For a molecule like this compound, HTE allows for the rapid screening of a vast number of reaction conditions, including different catalysts, solvents, and temperatures. youtube.com

Modern HTE platforms utilize robotic systems to prepare and run hundreds or even thousands of reactions in parallel in wellplates. nih.govyoutube.comyoutube.com This automation significantly increases the speed of experimentation and allows researchers to explore a much larger parameter space than would be possible with manual methods. youtube.comyoutube.com